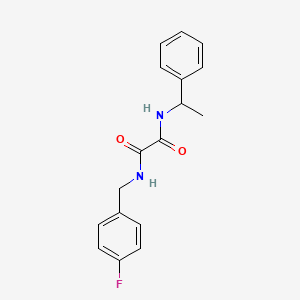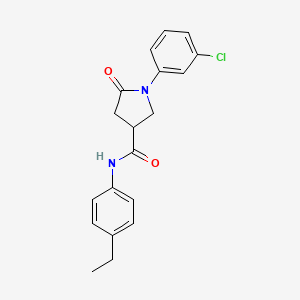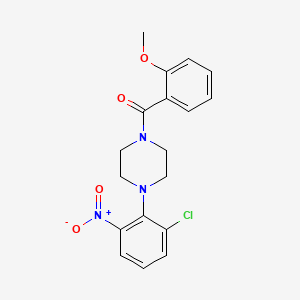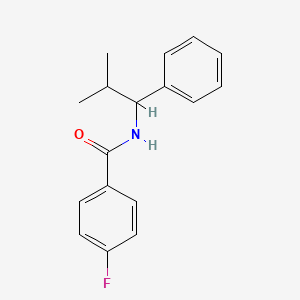
N-(4-fluorobenzyl)-N'-(1-phenylethyl)ethanediamide
説明
N-(4-fluorobenzyl)-N'-(1-phenylethyl)ethanediamide, commonly known as FPE, is a synthetic compound that belongs to the class of amide derivatives. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. FPE has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
作用機序
FPE exerts its pharmacological effects by inhibiting N-(4-fluorobenzyl)-N'-(1-phenylethyl)ethanediamide, an enzyme that breaks down endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), in the body. By inhibiting N-(4-fluorobenzyl)-N'-(1-phenylethyl)ethanediamide, FPE increases the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
FPE has been shown to have several biochemical and physiological effects in preclinical studies. FPE increases the levels of endocannabinoids, such as anandamide and 2-AG, in the body, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. FPE also reduces the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), and increases the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). FPE has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
FPE has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-fluorobenzyl)-N'-(1-phenylethyl)ethanediamide, which allows for the specific modulation of endocannabinoid signaling in the body. FPE is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, FPE has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in aqueous solutions. FPE also has a short half-life in the body, which limits its duration of action.
将来の方向性
FPE has several potential future directions for research. One direction is to investigate the therapeutic potential of FPE in various diseases, such as pain, inflammation, anxiety, and depression, in human clinical trials. Another direction is to develop more potent and selective inhibitors of N-(4-fluorobenzyl)-N'-(1-phenylethyl)ethanediamide, which may have improved therapeutic efficacy and fewer side effects. Additionally, the role of endocannabinoids in various physiological and pathological processes, such as immune function, metabolism, and cancer, is an area of active research, and FPE may have potential applications in these areas as well.
科学的研究の応用
FPE has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, FPE has shown promising results in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. FPE has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-12(14-5-3-2-4-6-14)20-17(22)16(21)19-11-13-7-9-15(18)10-8-13/h2-10,12H,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWAKCDLFDSZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-phenylacetamide](/img/structure/B4103906.png)
![2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4103922.png)
![N-(4-acetylphenyl)-2-{[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]thio}butanamide](/img/structure/B4103932.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)-2-azetidinone](/img/structure/B4103933.png)

![5-(2-chlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4103965.png)
![6-amino-3-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103966.png)
![1-({[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B4103968.png)

![6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103993.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4103997.png)
![methyl 2-{[(2-benzyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4104010.png)
![1-(3-chlorophenyl)-4-[2-(4-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4104017.png)